![molecular formula C17H19F2N3O2 B5365419 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide, also known as DFP-10825, is a small molecule compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of neuroscience and neuropharmacology due to its unique mechanism of action.
作用机制
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide selectively binds to the pore-forming region of Kv4.3 channels and inhibits their activity. This leads to a decrease in the firing rate of neurons and an overall decrease in neuronal excitability. The selectivity of this compound for Kv4.3 channels is due to its unique chemical structure, which allows it to interact specifically with the pore-forming region of these channels.
Biochemical and physiological effects:
In vitro studies have shown that this compound inhibits the activity of Kv4.3 channels with an IC50 value of 0.8 μM. It has also been shown to have no significant effect on the activity of other types of potassium channels or ion channels. In vivo studies have shown that this compound can reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to have potential analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It is also highly selective for Kv4.3 channels, which allows for specific modulation of neuronal excitability. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
For research on N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide include further studies on its pharmacokinetics and pharmacodynamics, as well as its efficacy and safety in clinical trials. Other potential applications of this compound include the treatment of cognitive impairment and neurodegenerative disorders such as Alzheimer's disease.
合成方法
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide is synthesized through a multi-step process that involves the reaction of 2,4-difluorophenol with 3-chloromethylpyridine, followed by the addition of L-norvaline amide. The final product is obtained through purification and crystallization techniques. The purity and identity of the compound are confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学研究应用
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been found to have potential applications in the field of neuroscience and neuropharmacology. It has been shown to selectively inhibit the activity of a specific type of potassium channel, known as the Kv4.3 channel, which is involved in the regulation of neuronal excitability. This selective inhibition of Kv4.3 channels by this compound has been found to have potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and cognitive impairment.
属性
IUPAC Name |
(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-2-4-14(20)16(23)22-10-11-5-3-8-21-17(11)24-15-7-6-12(18)9-13(15)19/h3,5-9,14H,2,4,10,20H2,1H3,(H,22,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCCZIRZENIMRV-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)
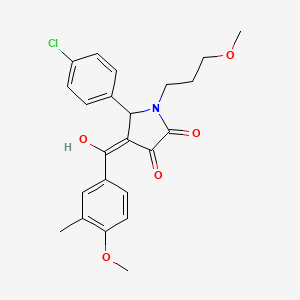
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
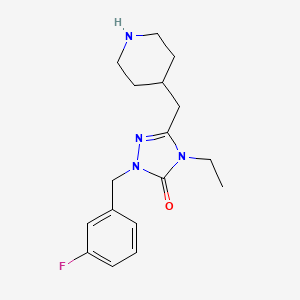
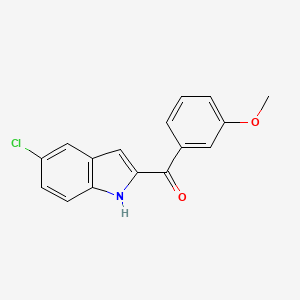
![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)

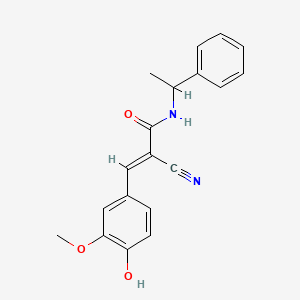
![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
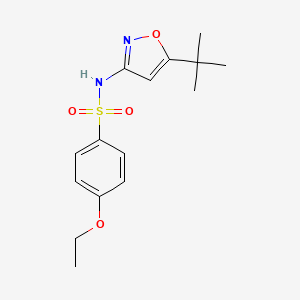
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)